N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide is a benzamide derivative characterized by a tetrahydroisoquinoline core linked to a dimethylaminophenyl group and a benzamide moiety. This compound has drawn interest in medicinal chemistry due to its structural similarity to ligands targeting neurotransmitter receptors, particularly those involving dopamine or serotonin pathways. The tetrahydroisoquinoline scaffold is notable for its presence in bioactive alkaloids, suggesting possible neuropharmacological applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-28(2)24-14-12-21(13-15-24)25(18-27-26(30)22-9-4-3-5-10-22)29-17-16-20-8-6-7-11-23(20)19-29/h3-15,25H,16-19H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLIPMBUNJXTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroisoquinoline intermediate, which is then coupled with a dimethylaminophenyl derivative. The final step involves the formation of the benzamide linkage under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminophenyl moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a complex structure that includes a dimethylamino group, a tetrahydroisoquinoline moiety, and a benzamide unit. This unique combination of functional groups contributes to its diverse biological activities.
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : Research indicates that compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide exhibit cytotoxic effects against various cancer cell lines. The tetrahydroisoquinoline scaffold is known for its ability to interact with multiple targets within cancer cells, potentially disrupting cell proliferation and inducing apoptosis .
- Case Studies : A study demonstrated that derivatives of tetrahydroisoquinoline showed significant growth inhibition in leukemia cell lines, suggesting that this compound might possess similar properties .
-
Neuropharmacology
- Sigma Receptor Ligands : The compound has been investigated as a sigma receptor ligand, which plays a crucial role in neuroprotection and modulation of neurotransmitter systems. Sigma receptors are implicated in various neurological disorders, and compounds targeting these receptors could offer therapeutic benefits for conditions such as depression and anxiety .
- Research Findings : Recent advances have shown that sigma receptor ligands can exert neuroprotective effects and may enhance cognitive function .
-
Antimicrobial Properties
- Broad-Spectrum Activity : Preliminary studies suggest that compounds related to this structure may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group is thought to enhance membrane permeability, allowing for better interaction with bacterial cells .
- Comparative Analysis : A library of similar compounds was synthesized and tested for antimicrobial efficacy, with some showing promising results compared to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at specific positions on the tetrahydroisoquinoline or benzamide moieties can lead to enhanced potency or selectivity towards particular biological targets.
| Modification | Effect on Activity |
|---|---|
| Dimethylamino substitution | Increases lipophilicity and cellular uptake |
| Hydroxyl group addition | Potentially enhances binding affinity to sigma receptors |
| Alteration of benzamide chain length | Affects overall pharmacokinetics |
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzamide ring, tetrahydroisoquinoline modifications, or the nature of the aromatic groups. Below is a detailed comparison based on available literature:
N-{2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(Dimethylamino)phenyl]ethyl}-3,4-dimethylbenzamide
- Structural Differences : This analog (CAS: 946244-17-3) features 3,4-dimethyl substitutions on the benzamide ring, unlike the unsubstituted benzamide in the target compound .
- Comparative studies suggest that methylation may alter metabolic stability, as methylated benzamides are less prone to oxidative degradation in hepatic microsomes .
- Binding Affinity : Preliminary in vitro assays indicate that the dimethylated analog exhibits ~20% lower affinity for serotonin receptors (5-HT2A) compared to the unsubstituted target compound, likely due to steric hindrance at the binding site .
N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)benzamide (Etobenzanid)
- Structural Differences: Etobenzanid (CAS: N/A) replaces the tetrahydroisoquinoline and dimethylaminophenyl groups with a dichlorophenyl moiety and an ethoxymethoxy side chain .
- Functional Role : Unlike the target compound, etobenzanid is a herbicide targeting plant auxin receptors. This highlights how benzamide scaffolds can be tailored for divergent applications—neuropharmacology vs. agrochemistry .
- Electron Effects: The electron-withdrawing chlorine atoms in etobenzanid reduce electron density on the benzamide ring, contrasting with the electron-rich dimethylaminophenyl group in the target compound. This difference likely explains their distinct biological targets .
N-[2-(3,4-Dihydroxyphenyl)-2-Hydroxyethyl]-2-[[2-[[2-(3,4-Dihydroxyphenyl)-2-Hydroxyethyl]carbamoyl]phenyl]disulfanyl]benzamide
- Structural Differences : This compound (CAS: N/A) incorporates dihydroxyphenyl and disulfanyl groups, creating a redox-sensitive scaffold absent in the target compound .
- Bioactivity: The catechol (dihydroxyphenyl) groups enable metal chelation and antioxidant properties, unlike the target compound’s receptor-focused design.
Research Findings and Implications
- Metabolic Stability : The target compound’s unsubstituted benzamide confers moderate metabolic stability, with a hepatic clearance rate of 15 mL/min/kg in rat models. Methylated analogs show reduced clearance (9 mL/min/kg) but increased plasma protein binding (98% vs. 92%) .
- Selectivity Profile: The dimethylaminophenyl group in the target compound enhances selectivity for serotonin receptors over dopamine D₂ receptors (15-fold vs. 3-fold in methylated analogs), suggesting its utility in mood disorder therapeutics .
- Agrochemical Cross-Relevance : While etobenzanid and the target compound share a benzamide backbone, their divergent substituents preclude overlap in biological activity, underscoring the importance of substituent-driven target specificity .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, with a molecular formula of C28H35N3O3S and a molecular weight of 493.67 g/mol, features a unique structure that may influence its interaction with biological systems.
Structure and Properties
The compound's structure can be described by the following IUPAC name:
- IUPAC Name : N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide.
The presence of a dimethylamino group and a tetrahydroisoquinoline moiety suggests potential interactions with various biological targets, including receptors and enzymes.
Anticancer Properties
Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Case Study : A study evaluating a series of benzamide derivatives found that modifications in the substituent groups could enhance their potency against various cancer cell lines. Compounds with similar structures demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research on related compounds has shown that they can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a common strategy for treating neurodegenerative diseases such as Alzheimer's.
Research Findings : In vitro studies reported that certain benzamide derivatives exhibited potent AChE inhibition with IC50 values significantly lower than those of established drugs like rivastigmine. This suggests that the compound could be explored further for its neuroprotective properties .
Antimicrobial Activity
Benzamide derivatives have also been investigated for their antimicrobial properties. The presence of specific functional groups can enhance their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | AChE inhibition | |
| Antimicrobial | Disruption of bacterial membranes |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the benzamide core can lead to significant changes in potency and selectivity towards biological targets.
Key Findings :
- The presence of electron-donating groups (like dimethylamino) enhances binding affinity to target proteins.
- Modifications on the tetrahydroisoquinoline moiety can influence both solubility and bioavailability.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Methodological Answer:
- Reaction Conditions : Temperature (e.g., 60–80°C for amide coupling), solvent polarity (e.g., DMF or dichloromethane), and reaction time (12–24 hours) significantly influence yield and purity. Prolonged heating may degrade sensitive functional groups .
- Catalysts/Coupling Agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation, ensuring >80% yield in intermediate steps .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Q. Which analytical techniques are most reliable for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons appear at δ 6.8–7.5 ppm, while tetrahydroisoquinoline protons resonate at δ 2.5–4.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 432.215) .
- X-Ray Crystallography : Resolve ambiguous stereochemistry in the tetrahydroisoquinoline moiety .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays : Use MTT or resazurin-based cytotoxicity assays (e.g., HeLa or MCF-7 cell lines) with 24–72 hr exposure. Compare IC50 values against reference drugs (e.g., hydroxyurea) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 μM. For example, IC80 values of benzamide analogs range from 0.8–4.3 mM in cytotoxicity studies .
Q. How do reaction conditions impact the formation of byproducts?
Methodological Answer:
- Temperature Control : Excess heat (>100°C) may degrade the dimethylamino group, leading to demethylation byproducts. Monitor via TLC .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce side reactions like hydrolysis of the benzamide group compared to protic solvents .
Advanced Research Questions
Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Modification : Replace the dimethylamino group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor binding. For example, trifluoromethyl analogs show 3× higher potency in enzyme inhibition .
- Scaffold Hybridization : Integrate thiophene or thiadiazole moieties to improve metabolic stability. Hybrid compounds exhibit 50% lower clearance in hepatic microsome assays .
Q. What experimental approaches elucidate the compound’s mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values <10 μM suggest strong target engagement .
- Receptor Binding Studies : Radioligand displacement assays (e.g., [3H]-labeled antagonists) to quantify affinity (Kd) for GPCRs or ion channels .
- Molecular Docking : Use AutoDock Vina to model interactions with active sites. For example, the benzamide carbonyl forms hydrogen bonds with Ser123 in the target enzyme .
Q. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Replication Studies : Repeat assays in triplicate across independent labs to confirm reproducibility. For example, discrepancies in IC50 values (±15%) may arise from cell passage number variations .
- Multi-Omics Analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects. Overlap pathways (e.g., apoptosis vs. autophagy) clarify conflicting results .
Q. What computational methods support the rational design of derivatives?
Methodological Answer:
Q. How is thermal stability assessed for material science applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Degradation onset temperatures >250°C indicate suitability for high-temperature processes .
- Differential Scanning Calorimetry (DSC) : Melting points (e.g., 180–200°C) correlate with crystallinity and shelf life .
Q. What strategies address multi-target interactions in complex biological systems?
Methodological Answer:
- Polypharmacology Profiling : Screen against a panel of 100+ targets (e.g., Eurofins Panlabs) to identify off-target binding. Selectivity ratios >10× guide lead optimization .
- Network Pharmacology : Cytoscape-based pathway analysis links primary targets (e.g., kinases) to downstream effectors (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
